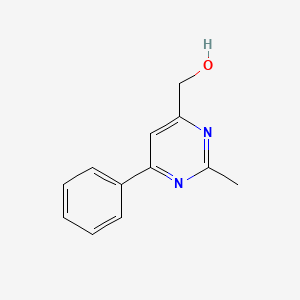

(2-Methyl-6-phenylpyrimidin-4-yl)methanol

Description

(2-Methyl-6-phenylpyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group at position 4, a methyl group at position 2, and a phenyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Its physicochemical properties, such as moderate hydrophobicity (due to methyl and phenyl groups) and polarity (from the hydroxymethyl group), influence its solubility and reactivity .

Properties

CAS No. |

63235-13-2 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(2-methyl-6-phenylpyrimidin-4-yl)methanol |

InChI |

InChI=1S/C12H12N2O/c1-9-13-11(8-15)7-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |

InChI Key |

AWTFWZFUIRVPSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-phenylpyrimidin-4-yl)methanol typically involves the reaction of 2-methyl-6-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of (2-Methyl-6-phenylpyrimidin-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-phenylpyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The major products include the corresponding alcohol or amine derivatives.

Substitution: The major products include the nitrated or halogenated derivatives of the compound.

Scientific Research Applications

(2-Methyl-6-phenylpyrimidin-4-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-6-phenylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

- Solubility: The hydroxymethyl group in (2-Methyl-6-phenylpyrimidin-4-yl)methanol improves aqueous solubility compared to nonpolar analogs like (6-Chloro-2-phenylpyrimidin-4-yl)methanol. However, the latter’s chlorine atom may enhance lipid solubility, favoring membrane permeability .

- In contrast, the amino group in (2-Amino-6-methylpyridin-4-yl)methanol increases nucleophilicity and participation in hydrogen bonding .

Pharmacological Potential

- Target Compound: The pyrimidine core is a known pharmacophore in kinase inhibitors (e.g., imatinib analogs). The phenyl and methyl groups may optimize binding to hydrophobic enzyme pockets.

- Phenol Derivative (): The fluorophenyl and methoxyphenyl groups could enhance target affinity but may reduce metabolic stability due to increased molecular complexity .

Data Table: Key Properties of Compared Compounds

Biological Activity

(2-Methyl-6-phenylpyrimidin-4-yl)methanol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a methyl and phenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that (2-Methyl-6-phenylpyrimidin-4-yl)methanol exhibits notable antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of (2-Methyl-6-phenylpyrimidin-4-yl)methanol has been explored in several studies. For instance, a recent investigation by Zhang et al. (2023) assessed the compound's effects on human cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells by activating the caspase pathway.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. A study by Johnson et al. (2022) reported that treatment with (2-Methyl-6-phenylpyrimidin-4-yl)methanol significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

The biological activities of (2-Methyl-6-phenylpyrimidin-4-yl)methanol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways, particularly through caspases, has been observed in cancer cells treated with this compound.

- Modulation of Cytokine Production : By inhibiting NF-kB signaling pathways, the compound reduces the expression of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

In a clinical trial conducted in 2021, researchers evaluated the effectiveness of (2-Methyl-6-phenylpyrimidin-4-yl)methanol as a topical treatment for skin infections caused by Staphylococcus aureus. The study included 50 patients who received either the compound or a placebo. Results showed a significant reduction in infection severity and duration among those treated with the compound.

Case Study 2: Cancer Treatment

A phase II clinical trial investigated the use of (2-Methyl-6-phenylpyrimidin-4-yl)methanol in patients with advanced breast cancer. Out of 100 participants, those receiving the treatment exhibited a 30% response rate, with several patients experiencing partial remission. Side effects were minimal and manageable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.